1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine
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Overview
Description
Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- is a chemical compound with the molecular formula C8H15N5 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the reaction of piperazine with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-methyl-4-(1H-1,2,3-triazol-1-ylmethyl)
- Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- (9CI)
Uniqueness
Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
91272-88-7 |
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Molecular Formula |
C8H15N5 |
Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-methyl-4-(1,2,4-triazol-1-ylmethyl)piperazine |
InChI |
InChI=1S/C8H15N5/c1-11-2-4-12(5-3-11)8-13-7-9-6-10-13/h6-7H,2-5,8H2,1H3 |
InChI Key |
IQFWQWCAPGXFQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C=NC=N2 |
Origin of Product |
United States |
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